![molecular formula C15H14Cl2N2 B11960949 2,4-dichloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}aniline](/img/structure/B11960949.png)
2,4-dichloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALPHA-(2,4-DICHLOROPHENYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE is a synthetic organic compound with the molecular formula C13H9Cl2NO It is characterized by the presence of a dichlorophenyl group and a dimethyl-p-toluidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALPHA-(2,4-DICHLOROPHENYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE typically involves the reaction of 2,4-dichloroaniline with N,N-dimethyl-p-toluidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ALPHA-(2,4-DICHLOROPHENYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to N,N-dimethyl-p-toluidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ALPHA-(2,4-DICHLOROPHENYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ALPHA-(2,4-DICHLOROPHENYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ALPHA-(2,3-DICHLOROPHENYLIMINO)-ORTHO-CRESOL
- ALPHA-(2,5-DICHLOROPHENYLIMINO)-ORTHO-CRESOL
- ALPHA-(2-CHLOROPHENYLIMINO)-ORTHO-CRESOL
Uniqueness
ALPHA-(2,4-DICHLOROPHENYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE is unique due to its specific substitution pattern on the phenyl ring and the presence of the dimethyl-p-toluidine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H14Cl2N2 |
|---|---|
Molecular Weight |
293.2 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H14Cl2N2/c1-19(2)13-6-3-11(4-7-13)10-18-15-8-5-12(16)9-14(15)17/h3-10H,1-2H3 |
InChI Key |
VEIYTNNZPCNDOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


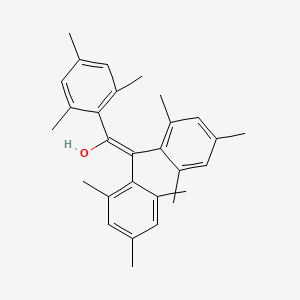
![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-1,10-phenanthrolin-1-ium bromide](/img/structure/B11960874.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960890.png)
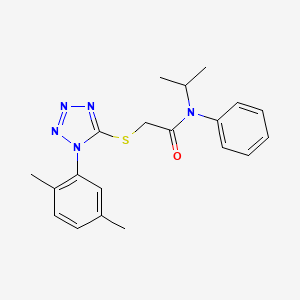
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11960906.png)
![3-({[1-(Butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11960910.png)
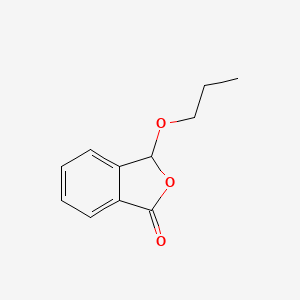

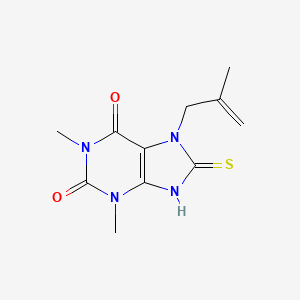
![5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11960957.png)
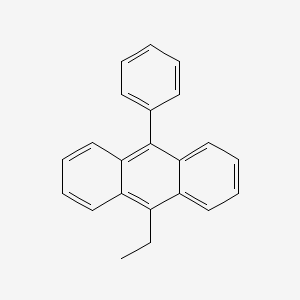


![1-[4-(5-Phenylpentyl)phenyl]ethanone](/img/structure/B11960973.png)
